p-(Hexyloxy)cinnamic acid
Description
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Structure
3D Structure
Properties
CAS No. |
33602-00-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(E)-3-(4-hexoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-11H,2-5,12H2,1H3,(H,16,17)/b11-8+ |
InChI Key |
YUPOGZHOMDSGCD-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Foundational Context of Cinnamic Acid Derivatives in Chemical Science
Cinnamic acid (3-phenyl-2-propenoic acid) is a naturally occurring aromatic organic acid found in plants like the cinnamon tree. wikipedia.orgtaylorandfrancis.com Its core structure, featuring a phenyl group attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification. ijsrch.com This structural versatility has established cinnamic acid derivatives as crucial building blocks in a wide range of scientific applications. ijsrch.comresearchgate.net
Historically, these compounds have been recognized for their broad spectrum of biological activities, including antioxidant and antimicrobial properties. taylorandfrancis.comafjbs.com In materials science, their significance is particularly pronounced. The rigid, rod-like structure of many cinnamic acid derivatives, combined with their ability to be chemically altered, makes them ideal candidates for the synthesis of liquid crystals. researchgate.net The presence of the unsaturated carboxylic acid allows for various reactions, enabling the creation of esters, amides, and other derivatives with tailored properties. afjbs.com This adaptability has made them a focal point in the development of materials with specific optical and electronic characteristics. researchgate.net
Strategic Importance of P Hexyloxy Cinnamic Acid As a Research Target
p-(Hexyloxy)cinnamic acid belongs to a homologous series of p-alkoxycinnamic acids, which are extensively studied for their liquid crystalline properties. tandfonline.com The strategic importance of the hexyloxy derivative, in particular, stems from its specific position within this series, which imparts a unique set of thermal and structural characteristics that are highly valuable in materials research.
The primary driver for research into p-(Hexyloxy)cinnamic acid is its role as a mesogen—a compound that exhibits liquid crystal phases. The defining feature of p-alkoxycinnamic acids is their tendency to form dimers through hydrogen bonding between their carboxylic acid groups. nih.gov This dimerization creates a larger, more elongated supramolecular structure that is conducive to the formation of liquid crystalline states. The length of the alkoxy chain (–O–(CH₂)₅CH₃ in the case of the hexyloxy derivative) is a critical parameter that influences the type and stability of the mesophases formed. tandfonline.com
Research has shown that as the alkyl chain length increases in the p-alkoxycinnamic acid series, the mesomorphic behavior changes systematically. Shorter chains tend to favor nematic phases, while longer chains promote the formation of more ordered smectic phases. researchgate.net p-(Hexyloxy)cinnamic acid, with its intermediate chain length, exists in a transitional region of this homologous series, making it an ideal subject for studying the fundamental principles that govern phase transitions in liquid crystals. tandfonline.com Its specific transition temperatures from a crystalline solid to smectic C, then to nematic, and finally to an isotropic liquid phase are well-documented and provide a reliable baseline for comparative studies.
Table 1: Physical and Mesomorphic Properties of p-(Hexyloxy)cinnamic Acid (6CNA)
| Property | Value (°C) |
| Crystal to Smectic C (Cr → SmC) | 108 |
| Smectic C to Nematic (SmC → N) | 122 |
| Nematic to Isotropic (N → I) | 154 |
This interactive table summarizes the phase transition temperatures for p-(Hexyloxy)cinnamic acid, based on data from Kang et al. (2010). tandfonline.com
Evolution of Research Trajectories for P Hexyloxy Cinnamic Acid
Classical and Contemporary Organic Reaction Pathways
The synthesis of p-(hexyloxy)cinnamic acid often begins with the construction of a cinnamic acid backbone, which is later functionalized, or by building the molecule with the hexyloxy group already in place.
Perkin Reaction and its Modifications
The Perkin reaction, discovered by William Henry Perkin in 1868, is a foundational method for synthesizing cinnamic acids. wikipedia.orgiitk.ac.in It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of a precursor to p-(hexyloxy)cinnamic acid, such as p-hydroxycinnamic acid, the Perkin reaction would utilize p-hydroxybenzaldehyde and acetic anhydride with sodium acetate (B1210297). uns.ac.id
The general mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde's carbonyl carbon. byjus.com Subsequent dehydration yields the α,β-unsaturated acid. byjus.com While historically significant, a drawback of the Perkin reaction is that yields can be diminished when the aromatic aldehyde contains strong electron-donating groups. ias.ac.in Modifications to the reaction include the use of different bases or catalysts to improve efficiency. iitk.ac.in For instance, the Perkin-Oglialoro reaction, a modification for preparing α-aryloxycinnamic acids, uses triethylamine (B128534) and acetic anhydride. ias.ac.in
Knoevenagel-Doebner Condensation Variants
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. bepls.com A widely used variant for cinnamic acid synthesis is the Knoevenagel-Doebner modification. organic-chemistry.orgresearchgate.net This approach typically involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic solvent system, such as pyridine (B92270) and a catalytic amount of piperidine. nih.govsemanticscholar.org The reaction proceeds via a condensation product that subsequently undergoes decarboxylation to yield the cinnamic acid derivative. organic-chemistry.org
For instance, p-hydroxycinnamic acid, a direct precursor to p-(hexyloxy)cinnamic acid, can be prepared from p-hydroxybenzaldehyde and malonic acid using this method. derpharmachemica.com More sustainable, greener alternatives have been developed, replacing toxic solvents like pyridine with ethanol (B145695) and using catalysts like proline or even performing the reaction in water under microwave irradiation. nih.govsemanticscholar.org
| Reactants | Catalyst/Solvent | Product | Key Feature |
| Aromatic Aldehyde, Malonic Acid | Pyridine/Piperidine | Cinnamic Acid | Classical Doebner modification. semanticscholar.org |
| p-Hydroxybenzaldehyde, Malonic Acid | Proline/Ethanol | p-Hydroxycinnamic Acid | Sustainable approach using a green solvent and organocatalyst. nih.gov |
| Aromatic Aldehyde, Malonic Acid | K2CO3/TBAB/Water (Microwave) | Cinnamic Acid | Environmentally friendly procedure in an aqueous medium. semanticscholar.org |
Claisen and Heck Reactions for Cinnamic Acid Synthesis
The Claisen condensation (specifically the Claisen-Schmidt variant) offers a route to cinnamic esters by reacting an aromatic aldehyde with an ester containing α-hydrogens, in the presence of a strong base. libretexts.orggoogle.com For example, p-hydroxybenzaldehyde can react with ethyl acetate using a base like sodium methoxide (B1231860) to produce ethyl p-hydroxycinnamate. google.com This ester can then be hydrolyzed and the phenolic hydroxyl group can be alkylated to yield p-(hexyloxy)cinnamic acid. A challenge with the Claisen-Schmidt reaction is the potential for side reactions, such as the Cannizzaro reaction, if conditions are not carefully controlled. google.com
The Heck reaction is a powerful modern method for forming carbon-carbon bonds, catalyzed by a palladium complex. matthey.comwikipedia.org It couples an unsaturated halide (like an aryl bromide) with an alkene in the presence of a base. wikipedia.org To synthesize p-(hexyloxy)cinnamic acid, 4-(hexyloxy)iodobenzene could be reacted with acrylic acid or one of its esters (e.g., methyl acrylate) using a palladium catalyst. matthey.comorganic-chemistry.orgmdpi.com This method is highly versatile and tolerates a wide range of functional groups.
| Reaction | Starting Materials | Catalyst/Reagents | Intermediate/Product |
| Claisen-Schmidt | p-Hydroxybenzaldehyde, Ethyl Acetate | Sodium Methoxide | Ethyl p-hydroxycinnamate |
| Heck Reaction | 4-(Hexyloxy)iodobenzene, Acrylic Acid | Palladium(II) Acetate, Base | p-(Hexyloxy)cinnamic acid |
Direct Synthesis Approaches Utilizing Aromatic Aldehydes and Carboxylic Acids
A direct synthesis of p-(hexyloxy)cinnamic acid can be achieved through the Williamson ether synthesis. This involves first preparing p-hydroxycinnamic acid and then alkylating the phenolic hydroxyl group. In a typical procedure, p-hydroxycinnamic acid is dissolved in ethanol with a base, such as potassium hydroxide, to form the phenoxide. Subsequently, an alkyl halide, in this case, n-bromohexane, is added, and the mixture is refluxed to form p-(hexyloxy)cinnamic acid. patsnap.com This method directly installs the desired alkoxy group onto the pre-formed cinnamic acid structure. Yields for this process are reported to be in the range of 49-54%. patsnap.com
Enzymatic and Green Chemistry Synthetic Protocols for Cinnamic Acid Derivatives
In line with the principles of green chemistry, enzymatic and biosynthetic methods are gaining prominence for the production of cinnamic acid and its derivatives. nih.gov The enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the direct deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govmdpi.com Similarly, some PAL enzymes or Tyrosine Ammonia Lyases (TALs) can convert L-tyrosine to p-hydroxycinnamic acid (also known as p-coumaric acid). mdpi.comresearchgate.net These enzymatic reactions occur in aqueous media under mild conditions, offering a sustainable alternative to traditional chemical synthesis.
Furthermore, enzymes are employed in the derivatization of cinnamic acids. For instance, lipases like Novozym 435 can be used to catalyze the esterification of p-alkoxycinnamic acids with various alcohols. d-nb.info These enzymatic esterifications can achieve high conversion rates and the enzyme can often be recycled, adding to the sustainability of the process. d-nb.info
Derivatization Strategies and Functional Group Transformations
The carboxylic acid moiety of p-(hexyloxy)cinnamic acid is a prime site for further chemical modification, allowing for the synthesis of a wide range of analogues, primarily esters and amides. mdpi.com These transformations are crucial for modulating the compound's physical and biological properties. nih.gov
Esterification: The synthesis of esters from p-(hexyloxy)cinnamic acid is commonly achieved by reacting it with an alcohol in the presence of an acid catalyst or by using a coupling agent. A prominent method is the Steglich esterification, which uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), along with a catalyst like 4-(dimethylamino)pyridine (DMAP). patsnap.com This method is effective for coupling the acid with various alcohols, including complex ones, under mild conditions. patsnap.com
Amidation: Similarly, amides of p-(hexyloxy)cinnamic acid can be prepared by reacting the acid with an amine. This transformation often requires activating the carboxylic acid group, for example, by converting it to an acid chloride or by using peptide coupling reagents. beilstein-journals.orgnih.gov Reagents such as isobutyl chloroformate can be used to form a mixed anhydride in situ, which then readily reacts with an amine to form the corresponding amide. beilstein-journals.org A variety of modern coupling reagents have been developed to facilitate this transformation with high yields and minimal side products. beilstein-journals.orgresearchgate.net
These derivatization strategies highlight the versatility of p-(hexyloxy)cinnamic acid as a building block for creating a diverse library of compounds with tailored properties. solubilityofthings.comorganic-synthesis.compurdue.edu
Esterification Reactions for p-(Hexyloxy)cinnamate Formation
Esterification is a fundamental reaction for modifying p-(hexyloxy)cinnamic acid, often to synthesize compounds with liquid crystalline properties. vulcanchem.com The process involves reacting the carboxylic acid group with an alcohol to form an ester, a transformation that can be achieved through various catalytic methods.
A common method for synthesizing esters from p-(hexyloxy)cinnamic acid is through dehydration condensation using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). patsnap.com In a typical procedure, p-(hexyloxy)cinnamic acid is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). DCC is then added, followed by the desired alcohol (e.g., 2-fluoro-4-hydroxybenzonitrile) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). patsnap.com This reaction proceeds at room temperature and results in the formation of the corresponding p-(hexyloxy)cinnamate ester. patsnap.com
The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is also applicable. sapub.orgasianpubs.org This method is a staple in organic chemistry for producing various esters. sapub.org For instance, cinnamic acid can be esterified with alcohols such as methanol, ethanol, or butanol using sulfuric acid as the catalyst. sapub.org Variations of this acid catalysis include the use of p-toluenesulfonic acid, which is effective for transesterification reactions. scispace.com In one study, ethyl 4-methoxy cinnamate (B1238496) was successfully transesterified with 2-ethyl hexanol at 150°C using p-toluenesulfonic acid, achieving a high yield. scispace.com
The choice of method often depends on the specific substrate and desired product. For complex or sensitive alcohols, milder conditions using coupling agents like DCC are preferred, while for simpler alcohols, traditional acid catalysis offers a cost-effective route.
Table 1: Selected Esterification Methodologies for Cinnamic Acid Derivatives
| Carboxylic Acid | Alcohol/Phenol (B47542) | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Hexyloxycinnamic acid | 2-Fluoro-4-hydroxybenzonitrile | DCC, DMAP | Anhydrous THF | Room Temp. | Not specified | patsnap.com |
| trans-Cinnamic acid | Various (Ethanol, Propanol, etc.) | Sulfuric Acid | Alcohol serves as solvent | Reflux | Not specified | sapub.org |
| Ethyl 4-methoxy cinnamate | 2-Ethyl hexanol | p-Toluenesulfonic acid | None | 150°C, 6 h | 93% | scispace.com |
Amidation Reactions and the Synthesis of Cinnamic Amide Derivatives
Amidation reactions transform the carboxyl group of p-(hexyloxy)cinnamic acid into an amide, a functional group known for its ability to form strong hydrogen bonds, which is crucial in various material and pharmaceutical applications. analis.com.my The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group.
Modern synthetic chemistry offers a plethora of coupling reagents to facilitate this transformation efficiently. beilstein-journals.org Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), are widely used for their effectiveness and the generation of water-soluble byproducts. analis.com.my An optimized protocol for the N-amidation of cinnamic acid with p-anisidine (B42471) found that using EDC·HCl in anhydrous tetrahydrofuran (THF) at 60°C for 150 minutes gave the desired amide in 93.1% yield. analis.com.my The use of an additive like 4-dimethylaminopyridine (B28879) (DMAP) can further enhance reactivity, as it may act as an acyl transfer agent. analis.com.my
Other effective reagents for amidation include phosphonium- and uranium-based compounds, as well as methods that proceed via the in-situ formation of active acid halides. beilstein-journals.org For example, the combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃) can be used to generate a reactive acid chloride from cinnamic acid, which then readily reacts with an amine to form the amide in good yield. beilstein-journals.org This particular method can also be assisted by ultrasound. beilstein-journals.org The use of phosphorus trichloride (B1173362) (PCl₃) has also been reported for the aminolysis of cinnamic esters through the in-situ generation of the active acid chloride. beilstein-journals.org
Table 2: Comparison of Amidation Reagents for Cinnamic Acid
| Amine | Reagent System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| p-Anisidine | EDC·HCl | Anhydrous THF | 60°C, 150 min | 93.1% | analis.com.my |
| p-Anisidine | DCC, DMAP | Dichloromethane (DCM) | Room Temp., 15 min | 48.8% | analis.com.my |
| General Amines | TCCA / PPh₃ | Not specified | Ultrasound-assisted | Good | beilstein-journals.org |
Polymerization of Cinnamoyl Moieties and Derivatives
The cinnamoyl moiety, present in p-(hexyloxy)cinnamic acid and its derivatives, is a photosensitive group that can undergo polymerization or crosslinking upon exposure to ultraviolet (UV) light. d-nb.inforesearchgate.netresearchgate.net This photoreactivity is primarily due to the [2+2] photocycloaddition of the carbon-carbon double bond in the cinnamate group, which leads to the formation of a cyclobutane (B1203170) ring, effectively linking monomer units together. researchgate.net
This property has been extensively utilized to create photosensitive polymers, often with the cinnamoyl group incorporated as a pendant side chain on a polymer backbone. researchgate.netkpi.ua For example, polymers containing cinnamic acid derivatives in their side chains have been synthesized and characterized. researchgate.net Upon UV irradiation, these polymers undergo crosslinking, which alters their physical properties, such as solubility and thermal transitions. researchgate.netresearchgate.net The disappearance of thermal transitions after UV exposure, as observed by DSC measurements, indicates the formation of a crosslinked network. researchgate.net
The synthesis of such polymers can involve the polymerization of monomers that already contain the cinnamoyl group. For instance, methacrylate (B99206) or acrylate (B77674) monomers functionalized with a cinnamoyl moiety can be polymerized to form comb-like polymers. researchgate.netresearchgate.net The photoreactivity of these polymers is influenced by their physical state; the quantum yield of cycloaddition is often much higher in the crystalline state compared to the amorphous state or in solution. researchgate.net This lattice-controlled photoreaction highlights the importance of molecular packing and organization in achieving efficient polymerization. d-nb.info The applications for these materials are broad, ranging from photoresists in microelectronics to advanced biomedical materials like drug delivery systems. researchgate.netkpi.uarsc.org
Table 3: Examples of Polymers Containing Cinnamoyl Moieties
| Polymer Type | Monomer(s) | Key Feature | Application Area | Reference(s) |
|---|---|---|---|---|
| Comb-like Poly(methacrylamides) | Methacrylamide with cinnamoyl side chain | Photo-induced E-Z isomerization and [2+2] photocycloaddition | Photosensitive materials | researchgate.net |
| Copoly(carbonate-ester)s | p-Hydroxy cinnamic acid (p-HCA) and Bisphenol A (BPA) | Photocrosslinkable via UV or sunlight exposure | Biodegradable polymers | researchgate.net |
| Amphiphilic Polymers | Cinnamic acid derivatives with alkyl chains | Self-organization into monolayers and vesicles; photodimerization | Model membranes, organized systems | d-nb.info |
Sonochemical Assistance in Cinnamic Acid Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions to occur under milder conditions. scispace.comresearchgate.net The synthesis of cinnamic acid and its derivatives can benefit significantly from sonochemical assistance. The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. mdpi.com
One classic method for synthesizing cinnamic acid is the Perkin reaction, which traditionally requires high temperatures and long reaction times of 4-10 hours. scispace.comuns.ac.id Research has shown that by using a sonicator, the reaction time can be dramatically reduced. For example, cinnamic acid was synthesized via a Perkin reaction between benzaldehyde (B42025) and acetic anhydride using a sonicator for just 60 minutes at 70°C. uns.ac.iduns.ac.id This demonstrates a significant improvement in efficiency over conventional heating methods. scispace.com
Sonochemical methods have also been successfully applied to other synthetic routes for cinnamic acid derivatives. The Wittig reaction between phenolic aldehydes and (carbalkoxymethyl)-triphenylphosphonium halides to produce cinnamic esters has been carried out under sonochemical conditions, providing a milder alternative to thermal reactions. acs.org Furthermore, ultrasound has been shown to enhance lipase-catalyzed reactions for producing cinnamate esters. mdpi.com A study on the synthesis of octyl cinnamate from methyl cinnamate and octanol (B41247) found that an ultrasound-assisted system was superior to conventional methods, achieving a high molar conversion under optimized conditions. mdpi.com This highlights the versatility of sonochemistry as a green and efficient technique in the synthesis of cinnamic acid and its analogues. ijsrst.com
Table 4: Sonochemically-Assisted Synthesis of Cinnamic Acid & Derivatives
| Reaction Type | Reactants | Sonication Conditions | Result/Yield | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Perkin Reaction | Benzaldehyde, Acetic anhydride, Sodium acetate | 60 minutes, 70°C | 4.98% yield | Reduced reaction time from 4-10 hours to 1 hour | uns.ac.id, uns.ac.id, scispace.com |
| Wittig Reaction | Phenolic aldehydes, Phosphonium halides | Not specified | Good yields | Milder reaction conditions | acs.org |
| Biocatalytic Transesterification | Methyl cinnamate, Octanol | 150 W, 74.6°C, 11.1 h | 93.8% conversion | Enhanced efficiency over conventional methods | mdpi.com |
Advanced Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy methods are pivotal in elucidating the structural features and electronic behavior of p-(hexyloxy)cinnamic acid. These techniques provide insights into the molecule's functional groups, bonding, and response to electromagnetic radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy reveals the characteristic vibrational modes of the functional groups within p-(hexyloxy)cinnamic acid. Analysis of a derivative, Isobutyl-4-(4'-n-hexyloxy-3'-methoxy cinnamoyloxy) cinnamate, shows key stretching and bending vibrations. worldscientificnews.com The spectrum exhibits bands corresponding to the polymethylene chain of the hexyloxy group at 725.26 cm⁻¹ and C-H stretching of the -CH₂ groups at 2916.47 cm⁻¹ and 2854.74 cm⁻¹. worldscientificnews.com The para-substituted benzene (B151609) ring is identified by a peak at 802.41 cm⁻¹. worldscientificnews.com Carbonyl (-COO & -CO) stretching vibrations are observed at 1720.56 cm⁻¹, 1589.40 cm⁻¹, and 1180.47 cm⁻¹. worldscientificnews.com Aromatic C=C stretching and -CH=CH- bending are found at 1512.24 cm⁻¹, 1465.56 cm⁻¹, and 979.87 cm⁻¹, respectively. worldscientificnews.com The ether linkage (-CO of alkoxy) is confirmed by a band at 1180.47 cm⁻¹. worldscientificnews.com
For the related trans-cinnamic acid, characteristic absorptions include a broad O-H stretch from approximately 3400 to 2300 cm⁻¹, a C=O stretch around 1680-1693 cm⁻¹, and a C=C stretch near 1622-1630 cm⁻¹. docbrown.infojapsonline.com Aromatic ring stretching vibrations are typically observed around 1576-1580 cm⁻¹ and 1449-1500 cm⁻¹. docbrown.inforesearchgate.net
Table 1: FTIR Spectral Data for a p-(Hexyloxy)cinnamic Acid Derivative and Related Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Polymethylene chain | Rocking | 725.26 | worldscientificnews.com |
| p-Substituted Benzene | C-H out-of-plane bend | 802.41 | worldscientificnews.com |
| -CH₂ | Stretching | 2916.47, 2854.74 | worldscientificnews.com |
| Carbonyl (-COO & -CO) | Stretching | 1720.56, 1589.40, 1180.47 | worldscientificnews.com |
| Aromatic C=C | Stretching | 1512.24, 1465.56 | worldscientificnews.com |
| Alkene (-CH=CH-) | Bending | 979.87 | worldscientificnews.com |
| Alkoxy (-CO) | Stretching | 1180.47 | worldscientificnews.com |
| Hydroxyl (O-H) | Stretching (broad) | ~3400-2300 | docbrown.info |
| Carbonyl (C=O) | Stretching | ~1680-1693 | docbrown.infojapsonline.com |
| Alkene (C=C) | Stretching | ~1622-1630 | docbrown.infojapsonline.com |
| Aromatic Ring | Stretching | ~1576-1580, ~1449-1500 | docbrown.inforesearchgate.net |
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on non-polar bonds and molecular symmetry. For molecular crystals like p-(hexyloxy)cinnamic acid, Raman spectra consist of bands from both external (lattice) and internal (molecular) vibrational modes, which are sensitive to the crystal structure. spectroscopyonline.com The differentiation of polymorphic forms is a key application of Raman spectroscopy, as different crystal structures will exhibit distinct Raman spectra. spectroscopyonline.com High spectral resolution, typically 1 cm⁻¹ or better, is often necessary for effective polymorph differentiation. spectroscopyonline.com
In a study of a related trihydroxylated cinnamic acid derivative, Raman spectroscopy, in conjunction with ab initio calculations, was used to perform a conformational analysis and assign the solid-state Raman spectra. uc.pt For cinnamic acid itself, a band at 1304 cm⁻¹ in the Raman spectrum has been assigned to C-O stretching mixed with C-C-H bending of the aromatic moieties. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Response
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The unsaturated bond between the aromatic ring and the carboxyl group in cinnamic acid derivatives enhances their UV absorption capabilities. mdpi.com For trans-cinnamic acid in methanol, absorption maxima (λmax) have been observed at 274, 215, and 204 nm. japsonline.com The photochemical response of cinnamic acid derivatives is significant, as they can undergo isomerization or other photochemical reactions upon UV irradiation. The nature of the solvent can influence the electronic behavior and solvatochromic characteristics of these compounds by affecting the position, shape, and intensity of the absorption bands. academie-sciences.fr
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
For a hexyloxy derivative of a related cinnamate, the ¹³C NMR spectrum in CDCl₃ shows characteristic signals. journalcra.com The terminal methyl group (-CH₃) of the hexyloxy chain appears at 14.1 ppm, while the methylene carbons (-CH₂) of the chain resonate in the range of 22.5-32 ppm. journalcra.com The carbon of the ether linkage (-OCH₂) is found at 68.7 ppm. journalcra.com The carbons of the vinyl group (-CH=CH-COO-) appear at 115.5 ppm and 147.8 ppm, and the carbonyl carbon (-COO-) is at 164.3 ppm. journalcra.com The aromatic carbons resonate in the region of 110-159 ppm. journalcra.com
In the ¹H NMR spectrum of a related p-methoxycinnamic acid, the methoxy (B1213986) protons (-OCH₃) appear as a singlet at 3.86 ppm. rsc.org The vinyl protons show two doublets, one at 6.34 ppm and another at 7.46 ppm, with a coupling constant (J) of 16.0 Hz, indicative of a trans configuration. rsc.org The aromatic protons appear as two doublets at 6.94-6.89 ppm and 7.49 ppm. rsc.org The acidic proton of the carboxylic acid group is observed as a broad singlet at 11.57 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for a Hexyloxy Cinnamate Derivative in CDCl₃
| Carbon Atom | Chemical Shift (ppm) | Source |
|---|---|---|
| -CH₃ (hexyloxy) | 14.1 | journalcra.com |
| -CH₂- (hexyloxy) | 22.5-32 | journalcra.com |
| -OCH₂ | 68.7 | journalcra.com |
| Ar-C | 110-159 | journalcra.com |
| -CH=CH-COO- | 115.5 | journalcra.com |
| -CH=CH-COO- | 147.8 | journalcra.com |
| -COO- | 164.3 | journalcra.com |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drawellanalytical.com By analyzing the diffraction pattern produced when X-rays pass through a crystal, information about the unit cell dimensions, crystal system, and the positions of atoms within the lattice can be obtained. drawellanalytical.com This technique is crucial for identifying different polymorphic forms of a compound, as each polymorph will have a unique crystal structure and, consequently, a distinct XRD pattern. spectroscopyonline.com For cinnamic acid and its derivatives, XRD studies can reveal how the molecules pack in the solid state, including the formation of hydrogen-bonded dimers and other supramolecular assemblies. ru.nl
Mass Spectrometry (HRMS, MALDI-TOF) for Molecular Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For instance, the HRMS (EI) calculated for C₁₀H₁₀O₃ (p-methoxycinnamic acid) is 178.0630, with a found value of 178.0634. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of non-volatile and thermally labile molecules. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and then irradiated with a laser, leading to soft ionization and minimizing fragmentation. nih.govresearchgate.net This technique is widely used in proteomics and for the characterization of synthetic polymers and other large molecules. nih.govresearchgate.net
Time-Resolved X-ray Raman Spectroscopy for Reaction Monitoring
Time-resolved X-ray Raman Spectroscopy (XRS) is an advanced technique capable of probing the electronic structure of materials and monitoring chemical reactions in real-time. esrf.fr This method is particularly valuable for studying reactions in the solid state, such as the dimerization of cinnamic acid derivatives, by providing element-specific information about changes in chemical bonding.
While specific time-resolved XRS studies on p-(hexyloxy)cinnamic acid are not prominently documented, extensive research on the parent compound, α-trans-cinnamic acid, provides a strong foundation for understanding the potential applications of this technique. Studies have successfully employed time-resolved XRS to monitor the X-ray induced dimerization of crystalline cinnamic acid into α-truxillic acid. esrf.fr
In these experiments, the carbon K-edge XRS spectra are measured as a function of X-ray exposure time. The spectra exhibit clear changes that correspond to the transformation of the reactant into the product. Specifically, the spectral features associated with the carbon atoms in the vinyl group of cinnamic acid diminish over time, while new features corresponding to the cyclobutane ring of the α-truxillic acid dimer emerge. esrf.fr
By applying spectral decomposition techniques, such as non-negative matrix factorization, to the time-resolved data, it is possible to extract the individual spectra of the reactant and product, as well as their relative concentrations as a function of time. This allows for a quantitative analysis of the reaction kinetics. For the X-ray induced dimerization of cinnamic acid, the reaction was found to proceed homogeneously throughout the crystal. esrf.fr
The ability of XRS to be combined with imaging techniques also allows for spatially resolved monitoring of the chemical reaction within a crystal. This can reveal information about the initiation and propagation of the reaction, for instance, showing a higher reaction rate at the crystal surface where the X-ray dose is highest. esrf.fr
The principles demonstrated in the study of cinnamic acid are directly applicable to p-(hexyloxy)cinnamic acid. The hexyloxy substituent would introduce additional spectral signatures, but the core changes in the carbon K-edge spectrum upon dimerization of the cinnamic acid moiety would be analogous. Such a study could provide valuable insights into the influence of the alkoxy chain on the solid-state reactivity and reaction kinetics.
| Component | Key Spectral Change during Dimerization | Information Gained |
| α-trans-cinnamic acid | Decrease in intensity of vinyl group carbon signals | Reactant consumption over time |
| α-truxillic acid | Increase in intensity of cyclobutane ring carbon signals | Product formation over time |
| Final Products | Emergence of other spectral features at longer timescales | Indication of potential side reactions or degradation |
This table outlines the expected spectral changes and the information that can be obtained from a time-resolved X-ray Raman spectroscopy study of cinnamic acid dimerization, which serves as a model for p-(hexyloxy)cinnamic acid.
Computational and Theoretical Studies on P Hexyloxy Cinnamic Acid and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the physicochemical properties of molecules like p-(Hexyloxy)cinnamic acid. These methods allow for a detailed examination of the electronic characteristics that define the molecule's reactivity and interaction potential.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like cinnamic acid and its derivatives to determine optimized geometries, vibrational frequencies, and various molecular properties. nih.govresearchgate.net Studies on related compounds, such as trans-p-coumaric acid, have utilized DFT calculations with the B3LYP hybrid functional and a 6-311+G(2d,2p) basis set to perform full optimization of their chemical structures. cmst.eu
Table 1: Representative Calculated Molecular Properties for Cinnamic Acid Analogues
This table presents data for analogous compounds to illustrate the application of DFT. Specific values for p-(Hexyloxy)cinnamic acid may vary.
| Property | Cinnamic Acid | p-Coumaric Acid | Method/Basis Set |
|---|---|---|---|
| Dipole Moment (Debye) | ~2.5 - 3.5 | Not specified | B3LYP/6-31G** scielo.org.mx |
| C=C Stretch (cm⁻¹) | ~1627-1640 | Not specified | B3LYP/6-311++G(d,p) scielo.org.mx |
| C=O Stretch (cm⁻¹) | ~1688-1739 | Not specified | B3LYP/6-311++G(d,p) scielo.org.mx |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the nucleophilicity of a molecule. youtube.compku.edu.cn Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.compku.edu.cn
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and exhibits higher chemical reactivity and lower kinetic stability. nih.gov For cinnamic acid isolated from Piper betle, the HOMO-LUMO energy gap was found to be quite small at 0.0205 eV, indicating its reactive nature. nih.govnih.gov
In p-(Hexyloxy)cinnamic acid, the HOMO is expected to be distributed over the phenyl ring and the conjugated double bond, with contributions from the oxygen atom of the hexyloxy group. The LUMO is likely concentrated on the acrylic acid moiety and the conjugated system. The electron-donating hexyloxy group would be expected to raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted cinnamic acid, thereby enhancing its reactivity.
Table 2: Conceptual HOMO-LUMO Properties
| Orbital | Role in Reactivity | Expected Location in p-(Hexyloxy)cinnamic Acid |
|---|---|---|
| HOMO | Electron Donor (Nucleophilicity) | Phenyl ring, alkene bridge, alkoxy oxygen |
| LUMO | Electron Acceptor (Electrophilicity) | Acrylic acid, alkene bridge |
| HOMO-LUMO Gap | Determines Reactivity & Stability | Influenced by substituents; smaller gap implies higher reactivity |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules interact with one another. libretexts.org Regions of negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. wuxiapptec.comresearchgate.net In contrast, regions of positive electrostatic potential, colored blue, are electron-poor and are sites for nucleophilic attack. wuxiapptec.comresearchgate.net
For a molecule like p-(Hexyloxy)cinnamic acid, the MEP map would show distinct regions of varying potential. The most negative potential (red/orange) would be concentrated around the oxygen atoms of the carboxylic acid group and the ether linkage, which are electron-rich due to lone pairs. The most positive potential (blue) would be located on the acidic hydrogen atom of the carboxyl group, highlighting its propensity to be donated as a proton. wuxiapptec.com The aromatic ring and the hexyloxy chain would exhibit regions of relatively neutral or slightly negative potential. Understanding this charge landscape is crucial for predicting non-covalent interactions, such as hydrogen bonding, in molecular docking studies. dergipark.org.tr
Molecular Conformational Analysis and Stability
Cinnamic acid and its derivatives can exist in different spatial arrangements, or conformations, due to rotation around single bonds. The most significant conformational variability in the core structure arises from rotation around the single bond connecting the acrylic acid moiety to the phenyl ring and the bond between the alkene and the carboxyl group.
Studies on cinnamic acid using DFT methods have investigated the relative stabilities of its planar conformers, primarily the s-cis and s-trans isomers. researchgate.netscielo.org.mxjmcs.org.mx These conformers are defined by the dihedral angle of the C=C-C=O bond. In the gas phase, calculations have shown that the s-cis conformer of cinnamic acid is slightly more stable than the s-trans conformer by approximately -2.34 kJ/mol. scielo.org.mx However, the stability can be influenced by the solvent environment. scielo.org.mxjmcs.org.mx
Computational Docking for Intermolecular Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. ajpp.in This method is essential for understanding the intermolecular interactions that drive biological activity. Docking studies on cinnamic acid derivatives have been performed against various protein targets to explore their potential as inhibitors. nih.govgenominfo.orgfip.org
While specific docking studies for p-(Hexyloxy)cinnamic acid are limited, research on analogous compounds provides valuable insights. For instance, various cinnamic acid derivatives have been docked into the active site of matrix metalloproteinase-9 (MMP-9). genominfo.org These studies reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the receptor's active site. Hydrophobic interactions also play a crucial role, particularly for derivatives with nonpolar substituents. ajpp.in
In the case of p-(Hexyloxy)cinnamic acid, the structural features suggest several potential interactions:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH group) and an acceptor (from the C=O group).
Hydrophobic Interactions: The phenyl ring and the six-carbon hexyloxy chain provide a significant hydrophobic region that can interact favorably with nonpolar pockets in a protein's binding site.
π-Interactions: The aromatic phenyl ring can engage in π-π stacking or π-alkyl interactions with corresponding residues of the protein.
Docking results are typically quantified by a binding affinity or docking score, often expressed in kcal/mol, where a more negative value indicates a more favorable binding interaction. genominfo.orgfip.org
Table 3: Common Intermolecular Interactions in Docking Studies of Cinnamic Acid Analogues
| Interaction Type | Molecular Feature | Potential Protein Residues |
|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine, Aspartate, Glutamine, Serine |
| Hydrophobic | Phenyl Ring, Alkyl Chain | Leucine, Valine, Isoleucine, Phenylalanine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
These computational approaches provide a detailed theoretical framework for understanding the properties and potential interactions of p-(Hexyloxy)cinnamic acid, guiding further experimental research.
Formation and Characterization of Organized Nanostructures
The molecular structure of p-(hexyloxy)cinnamic acid predisposes it to self-assemble into various ordered nanostructures, both in solution and in the solid state. The specific morphology is dictated by factors such as solvent, temperature, and concentration.
As an amphiphilic molecule, p-(hexyloxy)cinnamic acid possesses the fundamental characteristics required to form micellar and vesicular structures in aqueous environments. In such systems, the molecules would orient themselves to minimize the unfavorable interaction between the hydrophobic hexyloxy chains and water, leading to the formation of spherical micelles or bilayered vesicles. While this behavior is theoretically plausible for amphiphiles of this type, the predominant and most studied form of self-assembly for p-(hexyloxy)cinnamic acid and related alkoxycinnamic acids is the formation of thermotropic liquid crystals.
The most well-documented self-assembled structures for p-(hexyloxy)cinnamic acid are its liquid crystalline phases. researchgate.net These phases represent a state of matter between a crystalline solid and an isotropic liquid, exhibiting long-range orientational order. Upon heating, p-(hexyloxy)cinnamic acid undergoes phase transitions that can be characterized by distinct temperatures. researchgate.net
Specifically, it transitions from a crystalline solid (Cr) to a nematic (N) liquid crystal phase at 104°C. In the nematic phase, the rod-like molecules align along a common director, but their centers of mass are randomly distributed. A further increase in temperature to 154°C leads to the loss of orientational order, resulting in an isotropic liquid (I). researchgate.net
While p-(hexyloxy)cinnamic acid itself does not form a smectic phase, which is characterized by a layered or lamellar structure, such phases can be induced. For instance, the formation of hydrogen-bonded complexes between p-(hexyloxy)cinnamic acid and 4,4′-bipyridine stabilizes smectic C (SmC) and smectic A (SmA) phases. researchgate.net The SmA phase is a lamellar structure where molecules are organized in layers with their long axes perpendicular to the layer planes. The SmC phase is also lamellar, but with the molecules tilted with respect to the layer normal. researchgate.net
At a more fundamental level, the initial step of self-assembly involves the formation of hydrogen-bonded dimers from individual acid molecules. These dimers can then stack upon one another, creating one-dimensional ribbon or tape-like motifs, which are the foundational elements for building more complex lamellar or nematic structures. core.ac.uknih.gov
| Transition | Temperature (°C) | Phase Description |
|---|---|---|
| Cr → N | 104 | Transition from Crystalline Solid to Nematic Liquid Crystal |
| N → I | 154 | Transition from Nematic Liquid Crystal to Isotropic Liquid |
Data sourced from Kang et al. (2001). researchgate.net
The organized structures formed by p-(hexyloxy)cinnamic acid, particularly lamellar liquid crystal phases or potential vesicular assemblies, could theoretically serve as hosts for encapsulating other molecules. The layered or compartmentalized nature of these systems could create nano-environments capable of trapping guest species. However, specific research focusing on the use of p-(hexyloxy)cinnamic acid as a primary component for creating colloidal systems for encapsulation is not extensively documented in the reviewed literature.
Driving Forces and Mechanisms of Self-Assembly
The self-assembly of p-(hexyloxy)cinnamic acid into ordered structures is governed by a hierarchy of non-covalent interactions.
Hydrogen Bonding: The primary and strongest directional force is the hydrogen bonding between the carboxylic acid groups of two separate molecules. This interaction is highly specific and leads to the formation of stable centrosymmetric dimers, which act as the fundamental building blocks for larger assemblies. core.ac.uknih.gov This dimerization effectively doubles the length of the molecule, enhancing its rod-like character (anisometry), which is a crucial factor for the formation of liquid crystal phases.
π-π Stacking: Weaker, non-directional attractive forces arise from π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions, while less energetic than hydrogen bonds, contribute significantly to the stabilization of the assembled state by promoting parallel arrangements of the aromatic cores.
Van der Waals Forces: Dispersive forces between the aliphatic hexyloxy chains also play a critical role. These interactions are responsible for the cohesion and packing of the hydrophobic portions of the molecules within the assembled structures, particularly in stabilizing the layered arrangements of smectic phases.
The interplay of these forces—strong, directional hydrogen bonds creating dimers, and weaker π-π and van der Waals interactions organizing these dimers—results in the emergence of the observed liquid crystalline phases.
Photochemical Transformations within Self-Assembled Systems
The presence of a carbon-carbon double bond in the cinnamic acid moiety makes these self-assembled systems photochemically active. Irradiation with ultraviolet (UV) light can induce significant molecular transformations, which are often influenced by the pre-organization of the molecules within the assembly.
The most common photochemical reaction for cinnamic acids is the E/Z (or trans-cis) isomerization of the alkene double bond. Naturally occurring p-(hexyloxy)cinnamic acid exists predominantly as the more stable E-isomer. Upon absorption of UV radiation, typically in the 300-500 nm range, the π-bond is temporarily broken, allowing for rotation around the single bond, which can lead to the formation of the Z-isomer. researchgate.netscielo.br
This process is often reversible, and a photostationary state can be reached, which is a dynamic equilibrium between the E and Z isomers under continuous irradiation. This isomerization process can dramatically alter the shape of the molecule from a linear, rod-like geometry (E-isomer) to a bent, kinked shape (Z-isomer). This change in molecular geometry can disrupt the ordered packing in self-assembled systems like liquid crystals, potentially leading to a phase transition from an ordered liquid crystal phase to a disordered isotropic liquid. This photoswitchable behavior makes such materials interesting for applications in optical data storage and light-activated sensors.
In highly ordered systems, such as the crystalline state, if the molecules are packed in close proximity (typically with a double bond separation of less than 4.2 Å), an alternative photochemical pathway, [2+2] cycloaddition, can compete with or even dominate over isomerization. This reaction leads to the formation of cyclobutane (B1203170) dimers, known as truxillic or truxinic acids.
Supramolecular Chemistry and Self Assembly Architectures of P Hexyloxy Cinnamic Acid Systems
Photoreactive Systems and Liquid Crystalline Behavior
The photodimerization of p-(hexyloxy)cinnamic acid is a prime example of a topochemical reaction, where the stereochemistry of the product is dictated by the spatial arrangement of the reactant molecules in a crystal lattice or other ordered supramolecular assembly. This process, typically a [2+2] photocycloaddition, is a four-center type reaction that leads to the formation of a cyclobutane (B1203170) ring from two monomer units. The specific arrangement of the cinnamic acid molecules, facilitated by hydrogen bonding and π-π stacking, pre-organizes the reactive double bonds for dimerization upon irradiation with UV light.
The outcome of the photocyclodimerization is highly dependent on the crystal packing of the p-(hexyloxy)cinnamic acid monomers. According to Schmidt's topochemical postulates, for a [2+2] cycloaddition to occur in the solid state, the reactive carbon-carbon double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. organic-chemistry.orgnih.gov This precise alignment is crucial for the efficient formation of cyclobutane derivatives. Depending on the relative orientation of the monomers, different stereoisomeric products, such as α-truxillic acid or β-truxinic acid analogues, can be formed. nih.govrsc.org
In the case of alkoxycinnamic acids, including the hexyloxy derivative, the supramolecular structure is often a head-to-tail arrangement, where the carboxylic acid group of one molecule is hydrogen-bonded to that of a neighboring molecule. This arrangement typically favors the formation of specific photodimers. The reaction proceeds through the excitation of a cinnamic acid molecule to its singlet excited state, followed by cycloaddition with a ground-state neighbor. nih.gov
The progress of these solid-state reactions can be monitored in situ using techniques such as single-crystal X-ray diffraction and solid-state NMR spectroscopy. nih.govnih.govnih.gov These methods allow for the detailed characterization of the structural changes as the monomer crystal is converted into the photodimer product, confirming the topochemical control of the reaction. nih.govnih.gov Research on related alkoxycinnamic acids has shown that the reaction can proceed to high conversion while maintaining the single-crystal nature of the sample. nih.govnih.gov
The table below summarizes the key aspects of the four-center type photocyclodimerization reaction as it applies to systems like p-(hexyloxy)cinnamic acid, based on established findings for analogous cinnamic acid derivatives.
| Feature | Description |
| Reaction Type | [2+2] Photocycloaddition (Four-Center Type) |
| Prerequisite | Topochemical alignment of monomers in a supramolecular assembly (e.g., crystal lattice) |
| Key Geometric Criterion | Parallel C=C bonds with an intermolecular distance of < 4.2 Å (Schmidt's Rule) organic-chemistry.orgnih.gov |
| Typical Products | Substituted cyclobutane dicarboxylic acids (e.g., α-truxillic or β-truxinic acid analogues) nih.govrsc.org |
| Initiation | UV Irradiation |
| Controlling Factors | Crystal packing, molecular orientation, supramolecular synthons (e.g., hydrogen bonds) |
| Analytical Methods | Single-Crystal X-ray Diffraction, Solid-State NMR nih.govnih.govnih.gov |
Studies on various cinnamic acids have demonstrated that controlling the supramolecular assembly, for instance through the use of templates or by inducing different polymorphic forms, can selectively yield different cyclobutane products. organic-chemistry.orgmorressier.combilkent.edu.tr This highlights the critical role of supramolecular engineering in directing the outcome of solid-state photochemical reactions. The principles observed for trans-cinnamic acid and its other alkoxy derivatives are directly applicable to understanding the photoreactive behavior of p-(hexyloxy)cinnamic acid. nih.govrsc.org
Research in Liquid Crystalline and Mesomorphic Properties of P Hexyloxy Cinnamic Acid Derivatives
Synthesis and Characterization of Mesogenic Cinnamates
The synthesis of mesogenic cinnamates derived from p-(hexyloxy)cinnamic acid typically involves multi-step procedures. A common strategy is the esterification of p-(hexyloxy)cinnamic acid with a selected alcohol or phenol (B47542), which often possesses a rigid core and another terminal flexible group to promote liquid crystallinity. The synthesis generally begins with the preparation of p-(hexyloxy)cinnamoyl chloride, which is then reacted with a suitable hydroxyl-containing compound.
A representative synthesis route involves the following steps:
Preparation of p-(hexyloxy)cinnamic acid: This can be achieved via the Williamson ether synthesis, reacting p-hydroxycinnamic acid with 1-bromohexane (B126081) in the presence of a base.
Conversion to the acid chloride: The prepared p-(hexyloxy)cinnamic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield p-(hexyloxy)cinnamoyl chloride. This highly reactive intermediate is typically used immediately in the next step.
Esterification: The acid chloride is reacted with a chosen alcohol or phenol in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to act as a scavenger for the HCl produced. The choice of the hydroxyl-containing moiety is crucial for tailoring the mesomorphic properties of the final product. For instance, reacting it with a cholesterol derivative can induce cholesteric phases.
The characterization of the synthesized mesogenic cinnamates is carried out using a combination of standard analytical techniques to confirm their chemical structure and purity. These methods include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the ester carbonyl (C=O) stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the successful formation of the desired ester linkage.
Elemental Analysis: To determine the elemental composition and verify the empirical formula of the synthesized compound.
Once the chemical structure is confirmed, the mesomorphic properties are investigated using:
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
Polarized Optical Microscopy (POM): To identify the different liquid crystalline phases by observing their characteristic textures.
Mesophase Classification and Thermal Transitions (Nematic, Smectic A, Columnar Hexagonal, Cholesteric)
Derivatives of p-(hexyloxy)cinnamic acid have been found to exhibit a variety of mesophases, with the specific phase behavior being highly dependent on the molecular architecture. The most commonly observed phases are the nematic and smectic A phases.
Nematic (N) Phase: This is the least ordered liquid crystalline phase, where the molecules have long-range orientational order but no long-range positional order. Under a polarizing microscope, the nematic phase often displays a characteristic Schlieren or threaded texture.
Smectic A (SmA) Phase: In this phase, the molecules are arranged in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. The arrangement within the layers is liquid-like. The SmA phase typically exhibits a focal-conic fan texture under POM.
The thermal transitions for a homologous series of p-alkoxycinnamic acid derivatives often show a predictable trend. For instance, in a series of Schiff's base cinnamates, the lower homologues may exhibit only a nematic phase, while longer alkoxy chains can induce the formation of a more ordered smectic A phase. tandfonline.comresearchgate.net
| Alkoxy Chain Length (n) | Transition Temperatures (°C) |
| Cr → SmA | SmA → N |
| 1 | - |
| ... | ... |
| 7 | TCr-SmA |
| ... | ... |
| 12 | TCr-SmA |
| 18 | TCr-SmA |
Note: This is a representative table illustrating the general trend. Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic liquid. TNI and TI represent the nematic-isotropic and smectic-isotropic transition temperatures, respectively.
Cholesteric (N) Phase:* This phase is observed when the constituent molecules are chiral. It is structurally similar to the nematic phase, but with the director twisting in a helical fashion. This helical structure gives rise to unique optical properties, such as selective reflection of light. The introduction of a chiral moiety, such as cholesterol, into the structure of a p-(hexyloxy)cinnamic acid derivative can lead to the formation of a cholesteric phase.
Columnar Hexagonal (Colh) Phase: While less common for calamitic (rod-like) molecules derived from cinnamic acid, columnar phases are characterized by the self-assembly of molecules into columns, which then pack into a two-dimensional lattice. The columnar hexagonal phase, where the columns are arranged in a hexagonal lattice, is typically observed for discotic (disc-like) molecules or some polycatenar and bent-core systems. rsc.orgresearchgate.net There is no direct evidence in the reviewed literature of p-(hexyloxy)cinnamic acid derivatives exhibiting a columnar hexagonal phase, which suggests that the molecular structure does not favor the necessary side-on interactions for columnar self-assembly.
Influence of Molecular Structure on Mesomorphic Behavior
The mesomorphic properties of p-(hexyloxy)cinnamic acid derivatives are highly sensitive to subtle changes in their molecular structure. Key factors that have been systematically studied include the length of the alkoxy chain, the nature of the terminal substituents, and the presence of lateral substituents.
The length of the terminal alkoxy chain plays a crucial role in determining the type and stability of the mesophases. In many homologous series of calamitic liquid crystals, including those derived from cinnamic acid, an increase in the alkoxy chain length tends to promote the formation of more ordered smectic phases at the expense of the nematic phase. mdpi.com This is attributed to the increased van der Waals interactions between the aliphatic chains, which favor a layered arrangement.
The nature of the terminal substituent on the other end of the molecule also has a significant impact. The introduction of polar groups can influence the intermolecular interactions and, consequently, the mesophase stability. For example, terminal groups that extend the length and enhance the polarizability of the molecule generally lead to an increase in the clearing temperature.
The introduction of a lateral substituent onto the rigid core of a mesogenic molecule generally has a disruptive effect on the liquid crystalline order. researchgate.netnih.gov This is primarily due to steric hindrance, which increases the average distance between the molecules and weakens the intermolecular attractive forces necessary for maintaining the mesophase.
The magnitude of this effect depends on the size and position of the lateral substituent. Even a small methyl group can significantly lower the clearing temperature and, in some cases, completely suppress mesophase formation. tandfonline.comresearchgate.net Larger substituents have a more pronounced effect. The disruption of molecular packing caused by lateral substitution can be advantageous in some applications, as it often leads to a decrease in the melting point, potentially widening the temperature range of the liquid crystalline phase.
Electro-optical Properties of Liquid Crystalline Films
The electro-optical properties of liquid crystalline films are of paramount importance for their application in display devices and light modulators. These properties are governed by the response of the liquid crystal director to an applied electric field. For nematic liquid crystals derived from p-(hexyloxy)cinnamic acid, the dielectric anisotropy (Δε) is a key parameter. A positive dielectric anisotropy (Δε > 0) means that the molecules will align parallel to an applied electric field, while a negative dielectric anisotropy (Δε < 0) will cause them to align perpendicularly.
The electro-optical switching in a nematic liquid crystal cell typically involves the reorientation of the director between two states, which alters the refractive index experienced by incident polarized light. researchgate.net This change in refractive index can be used to modulate the intensity, phase, or polarization of the light. The key performance metrics for electro-optical switching include:
Threshold Voltage (Vth): The minimum voltage required to initiate the reorientation of the liquid crystal director.
Response Time (τ): The time taken for the liquid crystal to switch between two states upon application or removal of the electric field. This is typically divided into a rise time (τon) and a decay time (τoff).
Applications of P Hexyloxy Cinnamic Acid in Advanced Materials Science and Engineering
Polymer Chemistry and Engineering
The structural features of p-(hexyloxy)cinnamic acid, namely its carboxylic acid group and the conjugated double bond, provide multiple avenues for its incorporation into polymer chains. Cinnamic acid and its derivatives have become prominent building blocks in polymer science for creating materials with tailored properties. rsc.orgresearchgate.net
Cinnamic Acid Derivatives as Polymer Building Blocks
Cinnamic acid derivatives serve as versatile monomers in polymer synthesis. rsc.org The presence of both a carboxylic acid and a vinyl group allows them to participate in various polymerization reactions. The aromatic ring provides rigidity and thermal stability to the resulting polymer backbone, while the specific substituent, in this case, the hexyloxy group, can be used to tune solubility, liquid crystalline properties, and intermolecular interactions. These derivatives are particularly noted for their ability to undergo photochemical reactions, which imparts responsive behavior to the polymers. researchgate.net
Synthesis of Polyesters, Polyamides, and Poly(anhydride esters)
The carboxylic acid functionality of p-(hexyloxy)cinnamic acid is the key to its use in step-growth polymerization for producing various classes of polymers.
Polyesters : These are commonly synthesized through the polycondensation of a dicarboxylic acid with a diol. nih.gov Alternatively, hydroxycinnamic acids can be used directly. rsc.org Polyesters incorporating the cinnamate (B1238496) moiety can be prepared by reacting a diacid derivative of a cinnamate-containing molecule with various diols. researchgate.net For example, a series of photocrosslinkable biodegradable polymers were prepared from a dichloride of 4,4'-(adipoyldioxy)dicinnamic acid and various alkane diols. researchgate.net
Polyamides : The synthesis of polyamides involves the reaction of a dicarboxylic acid with a diamine. youtube.comresearchgate.net By replacing a standard dicarboxylic acid with a cinnamate-based diacid, the photoreactive cinnamate group can be integrated into the main chain of the polyamide. This process, often carried out via direct polycondensation, yields high-performance aromatic polyamides (aramids) with enhanced properties. scispace.com
Poly(anhydride esters) : This class of polymers can be synthesized via the melt condensation of ester-diacids, which are formed by the reaction of a hydroxy acid with a cyclic anhydride (B1165640). nih.gov The process typically involves activating the resulting diacid with an agent like acetic anhydride before polymerization. nih.govmdpi.com The incorporation of cinnamic acid derivatives into the polymer backbone allows for the creation of degradable polymers with photoreactive capabilities. rsc.org
| Polymer Type | Monomers | Polymerization Method | Key Feature |
| Polyesters | Cinnamate-based diacid + Diol | Polycondensation | Photoreactivity |
| Polyamides | Cinnamate-based diacid + Diamine | Direct Polycondensation | High thermal stability |
| Poly(anhydride esters) | Cinnamate-based ester-diacid | Melt Condensation | Biodegradability |
Atom Transfer Radical Polymerization (ATRP) of Cinnamate Monomers
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govchemrxiv.org While cinnamic monomers show low reactivity for radical homopolymerization, they can be effectively copolymerized with other vinyl monomers like acrylates and styrene (B11656) using controlled radical polymerization methods, including ATRP and related techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer). nih.gov
The incorporation of cinnamate monomers into copolymers via ATRP can significantly increase the glass transition temperature (Tg) of the resulting material due to the rigid structure of the cinnamic group. nih.gov This approach allows for precise control over the polymer's composition and properties. However, the direct ATRP of acidic monomers like cinnamic acid can be challenging, as the acid can react with the catalyst components. nih.gov Often, the acid is protected as an ester (e.g., methyl cinnamate) during polymerization and later hydrolyzed if the free acid is desired. nih.gov
Table: Characteristics of ATRP involving Cinnamate Monomers
| Feature | Description | Reference |
|---|---|---|
| Monomer Reactivity | Cinnamate monomers have low homopolymerization reactivity but can be incorporated into copolymers. | nih.gov |
| Control | ATRP allows for controlled molecular weights and narrow polydispersity in the resulting copolymers. | nih.govnih.gov |
| Polymer Properties | Incorporation of rigid cinnamate units can significantly increase the polymer's glass transition temperature (Tg). | nih.gov |
| Challenges | The acidic proton of cinnamic acid can interfere with the catalyst; protection of the acid group is often required. | nih.gov |
Photocrosslinkable and Photoresponsive Materials Development
The most prominent feature of the cinnamate group is its ability to undergo a [2+2] cycloaddition reaction when exposed to ultraviolet (UV) light, typically at wavelengths longer than 260 nm. nih.gov This dimerization reaction forms a cyclobutane (B1203170) ring, effectively creating a cross-link between two polymer chains. This photoreaction is the foundation for developing a wide range of photocrosslinkable and photoresponsive materials. rsc.orgscite.ai
Design and Synthesis of Photocrosslinkable Polymers
Photocrosslinkable polymers are designed by incorporating the p-(hexyloxy)cinnamic acid moiety either into the polymer backbone or as a pendant side group. Upon irradiation with UV light, these groups dimerize, transforming a soluble thermoplastic material into an insoluble and mechanically robust thermoset network. nih.gov
The synthesis strategy depends on the desired polymer architecture.
Side-Chain Functionalization : A pre-formed polymer with reactive groups (e.g., hydroxyl or amine groups) can be functionalized by esterification or amidation with p-(hexyloxy)cinnamic acid or its acid chloride. This is a common method for materials like modified poly(vinyl alcohol) or polysaccharides.
Direct Polymerization : Monomers already containing the p-(hexyloxy)cinnamate group can be polymerized. For instance, a diol or diamine functionalized with the cinnamate moiety can be used in step-growth polymerization to place the photoreactive group directly in the polymer main chain. researchgate.net
This photocrosslinking process is highly efficient and occurs without the need for photoinitiators, which is a significant advantage for applications in biocompatible materials. nih.gov
Photoalignment Layers for Liquid Crystals and Optical Data Storage
The anisotropic nature of the photocrosslinking reaction when using polarized light makes cinnamate-based polymers highly valuable in advanced optical applications.
Photoalignment Layers for Liquid Crystals : Thin films of polymers containing p-(hexyloxy)cinnamic acid side groups can be used to control the alignment of liquid crystal (LC) molecules. researchgate.net When such a film is exposed to linearly polarized UV (LPUV) light, the cinnamate groups that are aligned parallel to the polarization direction react preferentially. This anisotropic depletion creates a surface with a preferred orientation, which then directs the alignment of the adjacent liquid crystal molecules. researchgate.netiop.kiev.ua This non-contact method of creating alignment layers is a significant advantage over the traditional mechanical rubbing process used in the manufacturing of liquid crystal displays (LCDs).
Optical Data Storage : The photoreactivity of cinnamic acid derivatives has been explored for optical data storage applications. rsc.org The [2+2] cycloaddition reaction can be used to write data bits in a polymer film. Furthermore, the reversibility of this reaction—the cyclobutane ring can be cleaved by irradiation with shorter wavelength UV light (<260 nm)—offers the potential for rewritable data storage systems. nih.govrsc.org The stable nature of the photodimerized product contributes to the long-term stability of the stored data. rsc.org
Table: Applications in Optical Technologies
| Application | Principle | Advantage | Reference |
|---|---|---|---|
| Liquid Crystal Alignment | Anisotropic photodimerization of cinnamate groups using linearly polarized UV light creates a surface that directs LC molecules. | Non-contact, high-resolution patterning of alignment. | researchgate.netiop.kiev.ua |
| Optical Data Storage | Photodimerization is used to "write" data. The reversibility of the reaction allows for potential rewritable media. | High-density storage, long-term stability of the written state. | rsc.org |
Thin Film Technology and Surface Functionalization
The ability of p-(Hexyloxy)cinnamic acid to form ordered, thin layers on substrates is fundamental to its application in electronics and surface engineering. Techniques that control molecular arrangement at the nanoscale are crucial for harnessing its potential.
Thin films of p-(Hexyloxy)cinnamic acid and related amphiphilic molecules are commonly fabricated using methods that promote self-organization. The Langmuir-Blodgett (LB) technique is a primary example, offering precise control over the film's thickness and molecular orientation. This method involves spreading the molecules on a liquid subphase (typically water) and compressing them into an ordered monolayer before transferring them onto a solid substrate. mdpi.com
The resulting films are characterized by a suite of surface-sensitive techniques to determine their structure and quality.
Atomic Force Microscopy (AFM): Provides topographical images of the film, revealing its morphology, uniformity, and the presence of any defects. For similar long-chain acid films, AFM has been used to study surface roughness and domain structures. nih.gov
X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the film and the integrity of the molecules after deposition. nih.gov
Reflection-Absorption Infrared Spectroscopy (RAIRS): Gives information about the chemical bonds present and their orientation relative to the substrate surface, which is crucial for understanding the molecular packing within the film. nih.gov
Contact Angle Goniometry: Measures the surface wettability, which is indicative of the chemical nature of the film's surface and the packing density of the alkyl chains. nih.gov
The Langmuir-Blodgett technique is particularly advantageous as it allows for the creation of highly uniform films by precisely controlling the transfer rate and surface pressure, which can be challenging to achieve with self-assembled monolayers (SAMs) that are prone to uneven formation. mdpi.com
The formation of ordered thin films is governed by the interplay of intermolecular and molecule-substrate interactions. The carboxylic acid "head group" of p-(Hexyloxy)cinnamic acid can bind to various substrates, particularly those with oxide surfaces, through condensation reactions or hydrogen bonding. mdpi.comsciforum.net The hexyloxy "tail" and the phenyl ring contribute to the film's internal structure through van der Waals and π-stacking interactions, respectively.
Control over film growth is achieved by manipulating several factors:
Substrate Chemistry: The nature of the substrate surface (e.g., silicon oxide, gold) dictates the binding mechanism and strength of the head group, influencing the initial layer's organization. nih.govnih.gov
Solvent and Concentration: In solution-based deposition methods, the choice of solvent and the concentration of the molecule affect the aggregation state and the rate of assembly on the surface. nih.gov
Temperature: Annealing the films post-deposition can improve molecular ordering and packing density by providing thermal energy for the molecules to rearrange into a more stable configuration. nih.gov
For related self-assembled monolayers, such as those formed from phosphonic acids, the head group can form various bonds (monodentate, bidentate, or tridentate) with metal oxide surfaces. mdpi.comnih.gov The flexible alkyl chains, like the hexyloxy group, play a critical role in the final structure. Shorter chains can lead to more disordered films, as they provide insufficient van der Waals interactions to enforce tight packing. nih.gov
The ordered structure of p-(Hexyloxy)cinnamic acid thin films makes them suitable for use as interface layers in organic electronic devices. researchgate.netdntb.gov.uadntb.gov.ua In devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the interfaces between the different material layers (semiconductor, dielectric, electrode) are critical to performance. dntb.gov.ua
Self-assembled monolayers of molecules similar to p-(Hexyloxy)cinnamic acid can be used to:
Modify Electrode Work Function: By creating a dipole layer at the electrode surface, SAMs can adjust the energy barrier for charge injection or extraction, improving device efficiency. nih.gov
Passivate Surface Defects: SAMs can cover defect sites on the surface of the dielectric or semiconductor layer, reducing charge trapping and improving charge carrier mobility. mdpi.com
Control Semiconductor Crystal Growth: The surface energy modified by a SAM can influence the growth mode and morphology of the overlying organic semiconductor layer, leading to improved crystallinity and device performance.
While direct integration of p-(Hexyloxy)cinnamic acid as the primary semiconductor might be limited, its role as a surface modifier is significant. For instance, polymers containing hexyloxy side chains, such as poly[2-methoxy-5-(n-hexyloxy)-p-phenylenevinylene] (OC1OC6-PPV), have been successfully fabricated into Langmuir-Blodgett films for electronic applications, demonstrating the utility of the hexyloxy moiety in forming organized, functional layers. researchgate.net
Biocompatible Materials Development (e.g., Dental Composites)
Cinnamic acid and its derivatives have garnered attention in the development of biocompatible materials, particularly in dentistry, due to their inherent biological properties and chemical versatility. umsha.ac.ir
In the context of dental composites, the primary challenges are preventing restoration failure due to mechanical fracture and secondary caries (tooth decay) caused by bacteria. researchgate.net Cinnamic acid derivatives are being explored to address these issues. Their antimicrobial properties can help inhibit the growth of oral pathogens like Streptococcus mutans, a key bacterium in the development of dental caries. umsha.ac.ir
Furthermore, the chemical structure of cinnamic acid allows it to be incorporated into the polymer matrix of dental composites. For example, derivatives of cinnamic acid can be designed to act as cross-linking agents. In one study, cinnamyl methacrylate (B99206) (CMA) was photodimerized to create a difunctional monomer that could cross-link with other resins in the composite. thejcdp.com This cross-linking enhances the mechanical properties of the material, such as its glass transition temperature (Tg) and monomer-to-polymer conversion percentage (MPC%), which are crucial for the durability and longevity of dental restorations. thejcdp.comd-nb.info
While research has not specifically focused on p-(Hexyloxy)cinnamic acid for this application, its structure is analogous to other cinnamic acid derivatives used in these studies. The cinnamic acid core provides the potential for antimicrobial activity and polymerization, while the hexyloxy group could be used to modify the hydrophobicity and compatibility of the molecule within the resin matrix.
Table of Research Findings on Cinnamic Acid Derivatives in Dental Composites
| Property Measured | Control Resin (C0) | Experimental Resin with Cinnamic Derivative (E10) | Experimental Resin with Cinnamic Derivative (E20) | Significance |
| Monomer-Polymer Conversion (MPC%) | 67.58% | 76.21% | 85.05% | The addition of a photodimerized cinnamyl methacrylate crosslinker significantly increased the polymer conversion, indicating a more complete reaction and a stronger network. thejcdp.com |
Data adapted from a study on cinnamyl methacrylate in dental composite copolymers. thejcdp.com
Mechanistic Biological Investigations of P Hexyloxy Cinnamic Acid Analogues in Vitro and Pre Clinical Cellular/molecular Studies
Enzyme Kinetics and Molecular Inhibition Mechanisms (in vitro)
The in vitro evaluation of p-(hexyloxy)cinnamic acid analogues has revealed their potential to modulate the activity of several key enzymes through various inhibition pathways. These studies are crucial for understanding the structure-activity relationships and the molecular basis of their biological effects.
Glycosidase and Amylase Inhibition Pathways
While direct studies on p-(hexyloxy)cinnamic acid are not available in the reviewed literature, research on other cinnamic acid derivatives provides insights into their potential as α-glucosidase and α-amylase inhibitors. Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia.
Cinnamic acid derivatives have been shown to inhibit α-glucosidase through various mechanisms, including non-competitive and mixed-type inhibition. For instance, p-methoxy cinnamic acid has been identified as a synthetic α-glucosidase inhibitor nih.gov. The inhibitory activity is influenced by the nature and position of substituents on the phenyl ring nih.gov. Kinetic analyses of other derivatives, such as caffeic acid and ferulic acid, have demonstrated mixed-inhibition manners against intestinal maltase nih.gov. This suggests that these molecules can bind to both the free enzyme and the enzyme-substrate complex.
Regarding α-amylase, many cinnamic acid derivatives have been found to be inactive nih.gov. However, the inhibitory effects can be influenced by structural modifications. For example, acylation of other compounds with cinnamic acid has been shown to boost α-amylase inhibition nih.gov. The general consensus is that the structural features of cinnamic acid derivatives play a significant role in their inhibitory potential against these digestive enzymes nih.gov.
Table 1: Inhibitory Activity of Selected Cinnamic Acid Derivatives on Intestinal α-Glucosidase
| Compound | Target Enzyme | IC50 (mM) | Inhibition Type |
| Caffeic acid | Maltase | 0.74 ± 0.01 | Mixed |
| Ferulic acid | Maltase | 0.79 ± 0.04 | Mixed |
| Isoferulic acid | Maltase | 0.76 ± 0.03 | Mixed |
| Ferulic acid | Sucrase | 0.45 ± 0.01 | Mixed |
| Isoferulic acid | Sucrase | 0.45 ± 0.01 | Mixed |
| Caffeic acid | Sucrase | Not specified | Non-competitive |
Data sourced from a study on rat intestinal α-glucosidase nih.gov.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanisms
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes.
Specific mechanistic studies on the inhibition of DPP-IV by p-(hexyloxy)cinnamic acid were not found in the available literature. However, the broader class of cinnamic acid derivatives and other phenolic acids have been investigated as potential DPP-IV inhibitors. A 2024 review highlighted the ongoing research into the structure-activity relationships of cinnamic acid derivatives targeting DPP-IV nih.gov.
In silico and in vitro studies on other phenolic acids, such as chlorogenic acid, have demonstrated uncompetitive inhibition of DPP-IV nih.gov. Molecular docking studies suggest that these compounds can form stable complexes with the enzyme nih.gov. The inhibitory mechanism often involves interactions with the active site of DPP-IV, preventing the degradation of incretins and thereby prolonging their insulinotropic effects nih.govresearchgate.net. The potential for cinnamic acid derivatives to act as DPP-IV inhibitors is an active area of research, with studies exploring how different functional groups on the cinnamic acid scaffold influence binding affinity and inhibitory potency nih.govnih.gov.
Farnesyl Pyrophosphate Transferase (GGTase) Inhibition
Farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, is a key target in various diseases, including cancer and bone resorption disorders nih.govmdpi.com. It catalyzes the synthesis of farnesyl pyrophosphate (FPP), a precursor for numerous essential biomolecules nih.govnih.gov. Geranylgeranyl transferase (GGTase) is also involved in post-translational modifications of proteins.
There is no scientific literature available from the search results detailing the inhibition of farnesyl pyrophosphate transferase or GGTase by p-(hexyloxy)cinnamic acid or its close analogues. One review on the pharmacological activities of cinnamic acid derivatives mentions that a cinnamoyl chloride derivative with a 4-octyloxy-phenyl substituent exhibited potent cytotoxic activity, attributing this to its lipophilicity, but does not establish a link to FPPS or GGTase inhibition nih.gov. The primary inhibitors of FPPS discussed in the literature are nitrogen-containing bisphosphonates, which act as competitive, active-site inhibitors nih.govmdpi.com.
Therefore, the inhibitory mechanism of p-(hexyloxy)cinnamic acid on these enzymes remains uninvestigated based on the available data.
Tyrosinase Modulation Mechanisms
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. While no studies have specifically investigated p-(hexyloxy)cinnamic acid, research on other p-alkoxycinnamic acids provides valuable insights into the potential modulation mechanisms.
A study on p-substituted cinnamic acid derivatives, including 4-ethoxycinnamic acid (a close analogue), revealed that these compounds have inhibitory effects on tyrosinase researchgate.net. The inhibition mechanism can vary depending on the specific derivative. For instance, 4-ethoxycinnamic acid was found to chelate a copper ion within the active site of tyrosinase researchgate.net. This interaction is a key mechanism of inhibition for many tyrosinase inhibitors.
Kinetic studies on various cinnamic acid derivatives have shown different modes of inhibition, including competitive, uncompetitive, and mixed-type inhibition nih.govdergipark.org.tr. For example, 4-hydroxycinnamic acid has been shown to competitively occupy the active site of tyrosinase, preventing the binding of both monophenol and diphenol substrates mdpi.com. The nature of the substituent on the phenyl ring significantly influences both the potency and the mechanism of inhibition nih.govresearchgate.netresearchgate.net. Generally, substituents on the phenyl ring of cinnamic acid tend to enhance the inhibition of the monophenolase activity of tyrosinase nih.gov.
Molecular docking simulations have further elucidated the binding modes, suggesting that cinnamic acid derivatives can interact with key residues in the active center of tyrosinase, in addition to chelating the copper ions nih.govresearchgate.net.
Table 2: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives
| Compound | Substrate | IC50 (mM) | Inhibition Type |
| 4-Chlorocinnamic acid | L-DOPA | 0.432 | Not specified |
| 4-Ethoxycinnamic acid | L-DOPA | 0.936 | Not specified |
| 4-Nitrocinnamic acid | L-DOPA | 1.159 | Not specified |
| 2-Chlorocinnamic acid | L-DOPA | 0.765 | Reversible, Uncompetitive |
| 2,4-Dichlorocinnamic acid | L-DOPA | 0.295 | Reversible, Uncompetitive |
Data for 4-substituted derivatives sourced from Liu et al. (2013) researchgate.net. Data for chloro-substituted derivatives sourced from Liu et al. (2005) nih.gov.
Proteolytic Enzyme (e.g., Trypsin) Inhibition
The interaction of cinnamic acid and its derivatives with proteolytic enzymes such as trypsin has been a subject of investigation to understand their potential impact on digestive processes and other physiological pathways regulated by proteases.
While specific studies on p-(hexyloxy)cinnamic acid are absent in the provided search results, a detailed study on the parent compound, cinnamic acid, has elucidated its mechanism of trypsin inhibition nih.govnih.gov. The research employed multiple techniques, including fluorescence spectroscopy and molecular modeling, to characterize the interaction.
The findings indicate that cinnamic acid can bind to trypsin at a single binding site, forming a cinnamic acid-trypsin complex. This binding leads to the inhibition of trypsin's enzymatic activity nih.govnih.gov. The interaction is a spontaneous process driven by noncovalent forces, primarily hydrogen bonds and van der Waals forces nih.gov. Molecular modeling suggests that cinnamic acid enters the primary substrate-binding pocket of trypsin, thereby altering the microenvironment of key amino acid residues like tryptophan and tyrosine nih.govnih.gov.
The thermodynamic parameters of this interaction have been calculated, providing a deeper understanding of the binding process.
Table 3: Thermodynamic Parameters for the Interaction of Cinnamic Acid with Trypsin
| Parameter | Value | Unit |
| Enthalpy Change (ΔH) | -8.95 | kJ mol⁻¹ |
| Entropy Change (ΔS) | 50.70 | J mol⁻¹ K⁻¹ |
Data sourced from Wang et al. (2013) nih.gov.
These findings for the parent cinnamic acid molecule provide a foundational understanding of how its derivatives, potentially including p-(hexyloxy)cinnamic acid, might interact with and inhibit proteolytic enzymes.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory responses. As such, LOX inhibitors are of significant interest for the development of anti-inflammatory drugs.
The direct inhibition of lipoxygenase by p-(hexyloxy)cinnamic acid has not been reported in the available scientific literature. However, the broader class of cinnamic acids has been identified as a promising source of LOX inhibitors nih.govresearchgate.net. Studies have shown that various cinnamic acid derivatives exhibit good inhibition of soybean lipoxygenase researchgate.net.
The mechanism of LOX inhibition by cinnamic acid derivatives is generally attributed to their antioxidant and radical scavenging properties, which interfere with the oxidative catalysis performed by the enzyme nih.gov. The structure-activity relationship for LOX inhibition by phenolic compounds is an active area of research. For some classes of LOX inhibitors, such as hydroxamic acids, hydrophobicity has been identified as a primary physicochemical feature influencing their inhibitory potency nih.gov. This suggests that the lipophilic hexyloxy group of p-(hexyloxy)cinnamic acid could potentially contribute to its interaction with the enzyme.
Kinetic studies of other LOX inhibitors have revealed various inhibition mechanisms, including mixed inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex nih.gov. However, without specific experimental data for p-(hexyloxy)cinnamic acid, its precise mechanism of LOX inhibition, if any, remains speculative.
Cholinesterase (AChE and BuChE) Inhibition Mechanisms
Analogues of p-(hexyloxy)cinnamic acid have been investigated for their potential to inhibit cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease (AD) by increasing acetylcholine levels in the brain. nih.govmdpi.com
Cinnamic acid derivatives have demonstrated notable inhibitory activity against these enzymes. nih.gov Research into various synthetic derivatives has shown that these compounds can act as effective cholinesterase inhibitors. scielo.br For instance, certain cinnamic anhydrides have been identified as mixed-type inhibitors for AChE, meaning they can bind to both the active site of the enzyme and the enzyme-substrate complex. nih.gov Interestingly, these particular anhydrides showed a noteworthy selective inhibitory effect on AChE over BuChE. nih.gov
In contrast, other studies on cinnamic acid-tryptamine hybrids revealed a clear selective inhibition of BuChE with only moderate effects on AChE. One of the most potent compounds from this series demonstrated a mixed-type inhibition mode for BuChE. Molecular docking studies suggest that such compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE. The structural features of cinnamic acid derivatives, such as substitutions on the phenyl ring, play a crucial role in their inhibitory potency and selectivity. nih.gov For example, compounds with a methoxy (B1213986) group at the para-position often display increased efficacy. nih.gov The ability of these molecules to access and interact with the enzyme's active site gorge is a key determinant of their inhibitory action. nih.gov
| Compound Class | Target Enzyme | Inhibition Type | Key Finding |
| Cinnamic Anhydrides | AChE | Mixed | Selective for AChE over BuChE nih.gov |
| Cinnamic Acid-Tryptamine Hybrids | BuChE | Mixed | Selective for BuChE over AChE |
| 3,4,5-trimethoxycinnamates | AChE & BuChE | Mixed | 2-Chlorophenyl ester showed highest activity against both enzymes mdpi.com |
Cytochrome P450 Enzyme (e.g., CYP53A15) Modulation
Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide array of xenobiotics, including drugs. nih.gov The modulation of these enzymes by chemical compounds is a significant area of study due to the potential for drug-drug interactions. nih.gov Analogues of p-(hexyloxy)cinnamic acid, specifically natural prenyloxycinnamic acids, have been evaluated for their effects on the activity and expression of major CYP isoforms. nih.gov
Studies have shown that some of these compounds can inhibit CYP enzymes. For example, boropinic acid, a prenyloxyphenylpropanoid, demonstrated substantial inhibition of CYPs, particularly CYP2C19. nih.gov In addition to direct inhibition, some prenyloxycinnamic acids were found to induce the mRNA expression of various CYP genes, including CYP3A4, CYP2C19, CYP2C9, and CYP2B6, with different compounds showing distinct induction profiles. nih.gov This suggests that these molecules can influence their own metabolism and that of other drugs at the genetic level.
Within plant biochemistry, a specific P450 enzyme, cinnamate (B1238496) 4-hydroxylase (C4H), which belongs to the CYP73A family, plays a crucial role in phenylpropanoid metabolism. nih.gov This enzyme catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid. nih.gov This reaction is a fundamental step in the biosynthesis of numerous essential plant compounds. nih.gov The mechanism involves the activation of molecular oxygen, with one oxygen atom being inserted into the cinnamic acid structure. nih.gov This demonstrates a direct and fundamental interaction between a P450 enzyme and the core cinnamic acid structure.
Mechanisms of Antimicrobial Action (in vitro)
Antibacterial Activity Mechanisms and Structure-Activity Relationships
Cinnamic acid and its derivatives are recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The primary mechanism of action involves compromising the integrity of the bacterial cell membrane. mdpi.com This leads to increased membrane permeabilization, resulting in the leakage of essential cytoplasmic components and ultimately contributing to cell death. mdpi.com
| Compound/Derivative | Bacterial Target | Observed Effect | Reference |
| p-Coumaric acid | Colistin-Resistant Acinetobacter baumannii | Increased membrane permeability | mdpi.com |
| Ferulic acid | Staphylococcus aureus | Inhibition of bacterial growth and motility | mdpi.com |
| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | Potent antibacterial activity (MIC = 458.15 µM for S. aureus) | nih.gov |
Antifungal Activity Mechanisms and Target Interactions (e.g., Ergosterol, Cell Wall)
The antifungal action of cinnamic acid analogues is often linked to their ability to disrupt the fungal cell membrane, a structure vital for cell integrity and function. nih.gov Ergosterol is the primary sterol in fungal cell membranes, where it regulates membrane fluidity and permeability. nih.gov Because it is absent in mammalian cells, ergosterol and its biosynthetic pathway are key targets for antifungal drugs. nih.govnih.gov
In vitro studies have shown that certain synthetic cinnamides can directly interact with ergosterol. nih.gov This binding disrupts the normal function of the plasma membrane, leading to increased permeability and cell lysis. nih.gov In addition to targeting ergosterol, these compounds have also been found to interact with the fungal cell wall, further compromising the structural integrity of the fungal cell. nih.gov The inhibition of ergosterol synthesis or direct interaction with existing ergosterol molecules represents a primary mechanism for the fungicidal activity observed in these derivatives. nih.govresearchgate.net
Inhibition of Biofilm Formation and Eradication Processes (in vitro)
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. biorxiv.orgresearchgate.net Cinnamic acid and its derivatives have demonstrated significant efficacy in both inhibiting the formation of biofilms and eradicating existing ones. mdpi.combiorxiv.orgresearchgate.net
The mechanism of anti-biofilm activity involves several processes. At sub-lethal concentrations, these compounds can interfere with the initial attachment of planktonic (free-floating) bacteria to surfaces, a critical first step in biofilm development. nih.gov They have also been shown to reduce the production of the extracellular polymeric substance (EPS) matrix, which is the protective scaffold of the biofilm. biorxiv.orgresearchgate.net By inhibiting initial attachment and EPS production, these compounds effectively prevent the biofilm from maturing. biorxiv.orgnih.gov For example, cinnamic acid has been observed to cause a notable reduction in biofilm formation, EPS production, and total biofilm biomass in various bacterial species, including Pseudomonas aeruginosa and those found in dental plaques. biorxiv.orgnih.gov
Mechanisms of Antioxidative Activity and Radical Scavenging
Cinnamic acid and its derivatives, particularly those with phenolic hydroxyl groups, are well-known for their antioxidant properties. researchgate.netresearchgate.net The primary mechanism behind this activity is their ability to act as radical scavengers. nih.govnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous degenerative diseases, and antioxidants can mitigate this damage. nih.gov
The radical scavenging ability of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, a process that can be monitored by a decrease in absorbance at a specific wavelength. mdpi.com
The structure of the cinnamic acid derivative significantly influences its antioxidant capacity. The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are critical. researchgate.net
Hydroxyl Groups : Molecules with ortho-dihydroxyl groups (two hydroxyl groups adjacent to each other) or a 4-hydroxy-3-methoxy configuration exhibit significantly higher antioxidant activity. nih.govresearchgate.net These groups can readily donate a hydrogen atom to a radical, and the resulting phenoxy radical is stabilized by resonance.
Methoxy Groups : Electron-donating methoxy groups can increase the stability of the aryloxy radical that forms after hydrogen donation, thereby enhancing the compound's radical scavenging activity. mdpi.com
The order of effectiveness for several common hydroxycinnamic acids in scavenging radicals is often reported as caffeic acid > sinapic acid > ferulic acid > p-coumaric acid. researchgate.net This activity is generally attributed to their radical scavenging or reducing effects rather than metal chelating activities. nih.gov
| Compound | Key Structural Feature | Radical Scavenging Activity |
| Caffeic Acid | Ortho-dihydroxyl | Strong nih.govresearchgate.net |
| Sinapic Acid | Two methoxy groups adjacent to a hydroxyl group | Strong nih.govmdpi.com |
| Ferulic Acid | 4-hydroxy-3-methoxy | Strong nih.govresearchgate.net |
| p-Coumaric Acid | Single hydroxyl group | Weak researchgate.net |
Free Radical Scavenging Assays and Molecular Mechanisms (in vitro)
The antioxidant activity of cinnamic acid derivatives is fundamentally linked to their molecular structure, particularly the presence of a phenolic hydroxyl group. nih.gov This group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical that is resonance-stabilized, thereby terminating radical chain reactions. nih.govnih.gov The general order of effectiveness for hydroxycinnamic acids in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals is caffeic acid > sinapic acid > ferulic acid > p-coumaric acid. researchgate.net
Studies on ester derivatives of hydroxycinnamic acids show that while the parent acids (ferulic and coumaric) exhibit more potent scavenger activity against superoxide radicals and hydrogen peroxide in aqueous environments, the lipophilic nature of their long-chain esters alters their activity and localization. nih.gov The increased lipophilicity conferred by the hexyloxy group in p-(Hexyloxy)cinnamic acid could enhance its solubility in nonpolar environments and its affinity for lipid membranes, which are primary sites of oxidative damage. The antioxidant activity of various cinnamic acid derivatives is often evaluated using the DPPH radical scavenging assay, which measures the ability of a compound to donate an electron or hydrogen atom. mdpi.com
Table 1: Radical Scavenging Activity of Cinnamic Acid Analogues
| Compound | Assay | Activity/Result |
|---|---|---|
| Ferulic Acid | DPPH Scavenging | Higher activity than p-coumaric acid researchgate.net |
| Sinapic Acid | DPPH Scavenging | Higher activity than ferulic acid researchgate.net |
| p-Coumaric Acid | DPPH Scavenging | Baseline activity for comparison researchgate.net |
| Cinnamic Acid C10 Ester | Superoxide Scavenging | Less active than parent acid in aqueous solution nih.gov |
Lipid Peroxidation Inhibition Mechanisms
Lipid peroxidation is a chain reaction process where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. Phenolic compounds act as potent inhibitors of this process, primarily through a chain-breaking mechanism. researchgate.net By donating a hydrogen atom to lipid peroxyl radicals, they terminate the propagation phase of the peroxidation cascade. researchgate.net
Hydroxycinnamic acids such as ferulic acid and p-coumaric acid are effective inhibitors of lipid peroxidation. nih.gov Their efficacy is attributed to the stability of the phenoxyl radical formed after hydrogen donation. For p-(Hexyloxy)cinnamic acid, the absence of the phenolic hydroxyl group prevents this primary chain-breaking mechanism. However, the lipophilic hexyloxy tail could play a significant role. This alkyl chain can increase the compound's incorporation into lipid bilayers, placing the cinnamate moiety in close proximity to the sites of lipid radical formation. While it cannot donate a hydrogen from the 4-position, the conjugated system of the molecule may still interact with and stabilize radical species to a certain extent, or it may influence membrane properties in a way that reduces the rate of peroxidation.
Studies on related compounds have shown that lipophilicity can influence anti-lipid peroxidation activity. mdpi.com For instance, lipophilic hexyl esters of cinnamic acids have been noted for their antioxidant profiles in relevant biological models. The inhibitory effects of cinnamic acid derivatives on lipid peroxidation are often attributed to their radical scavenging capabilities rather than metal-chelating activities. nih.gov
Modulation of Cellular Pathways and Processes (in vitro)
Effects on Cell Growth and Proliferation in Various Cell Lines
Cinnamic acid and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. researchgate.net Research on various esters and amides of cinnamic acid has revealed IC50 values between 42 and 166 µM in cell lines such as human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), and estrogen-receptor-positive breast cancer (MCF-7). nih.gov
Notably, the addition of a long alkyl chain to the parent hydroxycinnamic acid structure can dramatically and selectively enhance cytotoxicity towards cancer cells. A study on long-chain alkyl esters of p-coumaric acid found that the tetradecyl (C14) and hexadecyl (C16) esters were highly effective against MOLT-4 human lymphoblastic leukemia cells, with IC50 values of 0.123 µM and 0.301 µM, respectively. researchgate.netnih.gov These values indicate a potency significantly greater than that of the parent acid. nih.gov This enhanced activity is attributed to increased lipophilicity, which improves the molecule's ability to cross cellular membranes. researchgate.net Given its structure, p-(Hexyloxy)cinnamic acid, with its C6 alkyl chain, is expected to exhibit similar properties of enhanced cellular uptake and cytotoxicity compared to its parent compound.
Table 2: Cytotoxicity of Long-Chain p-Coumaric Acid Esters (Analogues) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetradecyl p-coumarate | MOLT-4 (Leukemia) | 0.123 researchgate.netnih.gov |
| Hexadecyl p-coumarate | MOLT-4 (Leukemia) | 0.301 nih.gov |
| Tetradecyl caffeate | MOLT-4 (Leukemia) | 1.0 nih.gov |
| Cinnamic Acid Amide (analogue 5) | HeLa (Cervix Adenocarcinoma) | ~50 researchgate.net |
| Cinnamic Acid Amide (analogue 5) | K562 (Myelogenous Leukemia) | ~42 researchgate.net |
Apoptosis Induction Mechanisms at the Molecular Level
The anti-proliferative effects of cinnamic acid derivatives are often mediated by the induction of apoptosis, or programmed cell death. nih.govmdpi.com Mechanistic studies have shown that these compounds can halt cell growth by triggering cell death pathways. nih.gov
For long-chain alkyl esters of p-coumaric acid, the mechanism of cytotoxicity in MOLT-4 leukemia cells was confirmed to be apoptosis. nih.gov Treatment with these compounds led to a significant increase in the population of apoptotic cells in the sub-G1 phase of the cell cycle. researchgate.netnih.gov A key molecular event in this process was the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Another related compound, 7-geranyloxycinnamic acid, was also found to induce apoptosis in breast cancer cell lines, characterized by an increase in early apoptotic cells and the accumulation of intracellular reactive oxygen species (ROS). mdpi.com
The general mechanism for many cinnamic acid derivatives involves inducing DNA damage, which leads to cell cycle arrest and the subsequent activation of intrinsic or extrinsic apoptotic pathways. nih.gov The modulation of the p53/p21 axis is another pathway implicated in the apoptosis-inducing effects of some cinnamic acid amides. unimi.it These findings strongly suggest that p-(Hexyloxy)cinnamic acid likely exerts its anti-proliferative effects through the induction of apoptosis, potentially involving caspase activation.
Phytochemical Interactions and Plant Pathogen System Studies
Impact on Plant Host Defense Mechanisms
In plants, hydroxycinnamic acids like p-coumaric acid are integral components of the phenylpropanoid pathway, which is central to plant defense against pathogens and environmental stress. asm.org These compounds can act as precursors to defensive molecules like lignin and phytoalexins, and they can also function as signaling molecules in plant-microbe interactions. tandfonline.comsemanticscholar.org
The application of exogenous cinnamic acid derivatives can stimulate plant immune responses, a phenomenon known as elicitation. mdpi.com Synthetic elicitors are small molecules that are structurally distinct from natural inducers but can still trigger plant defense mechanisms, often leading to systemic acquired resistance (SAR). frontiersin.orgfrontiersin.org These compounds can mimic natural signals, leading to responses such as the production of pathogenesis-related (PR) proteins and reinforcement of the plant cell wall. frontiersin.orgnih.gov
Given its structure as a modified natural plant phenolic, p-(Hexyloxy)cinnamic acid could function as a synthetic plant defense elicitor. Its amphiphilic character, resulting from the combination of a polar acid head and a nonpolar hexyl tail, may facilitate its interaction with and perturbation of plant plasma membranes. mdpi.com This interaction can trigger downstream defense signaling cascades, including ion fluxes and the production of reactive oxygen species, ultimately enhancing the plant's resistance to pathogens. mdpi.com For example, studies on p-coumarate fatty esters showed they could destabilize the plasma membrane and reduce necrosis caused by fungal pathogens. mdpi.com In some pathosystems, p-coumaric acid itself has been shown to repress the expression of virulence genes in pathogens like Dickeya dadantii. asm.org
Role in Plant Autotoxicity and Soilborne Disease Progression
While direct research on the specific roles of p-(hexyloxy)cinnamic acid in plant autotoxicity and the progression of soilborne diseases is not currently available in scientific literature, the broader class of cinnamic acid derivatives and other phenolic compounds has been identified as significant contributors to these ecological phenomena. nih.govnih.gov Autotoxicity, a form of intraspecific allelopathy, involves a plant species releasing chemical compounds that inhibit the germination and growth of its own offspring. nih.govnih.gov This can lead to challenges in the continuous cropping of certain plants and affect the stability of plant communities. nih.gov
Cinnamic acid and its derivatives are among the phenolic compounds frequently implicated in autotoxicity. nih.govnih.gov These substances can accumulate in the rhizosphere soil through root exudates, leaching from plant residues, and decomposition. nih.gov Studies on various crops have identified cinnamic acid as a key autotoxic substance. For instance, in alfalfa, cinnamic acid, along with other phenolic compounds like coumarin and ferulic acid, has been found in the rhizosphere soil and is believed to contribute to autotoxic effects that hinder grassland renewal. nih.gov
The presence of such autotoxic compounds in the soil can also influence the progression of soilborne diseases. Research has indicated that cinnamic acid can increase the incidence of Fusarium wilt in faba beans. This is thought to occur through a dual effect: increasing the pathogenicity of the Fusarium oxysporum fungus and compromising the plant's natural defense mechanisms. The increased lipophilicity of p-(hexyloxy)cinnamic acid, due to its hexyl ester group, may enhance its ability to interact with soil microorganisms and plant roots, potentially influencing these processes. However, without specific studies, this remains a hypothesis.
The table below summarizes the known autotoxic effects of cinnamic acid and related compounds on different plant species.
| Compound | Affected Plant Species | Observed Autotoxic Effects |
| Cinnamic Acid | Alfalfa (Medicago sativa) | Inhibition of seed germination and seedling growth. nih.gov |
| Cinnamic Acid | Faba Bean (Vicia faba) | Increased susceptibility to Fusarium wilt. |
| Ferulic Acid | Alfalfa (Medicago sativa) | Contributes to autotoxicity. nih.gov |
| Coumarin | Alfalfa (Medicago sativa) | Identified as an autotoxic substance. nih.gov |
Modulation of Fungal Enzyme Activities Related to Pathogenicity
There is a growing body of research on the antifungal properties of cinnamic acid and its derivatives, with several studies investigating their impact on fungal enzymes that are crucial for pathogenicity. While specific data on p-(hexyloxy)cinnamic acid is lacking, the general mechanisms of action for related compounds offer valuable insights into its potential activities.
One of the key mechanisms by which cinnamic acid derivatives exert their antifungal effects is through the inhibition of essential fungal enzymes. nih.govsemanticscholar.orgsemanticscholar.orgmdpi.com A notable target is benzoate 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi that is involved in the detoxification of aromatic compounds. nih.govsemanticscholar.orgmdpi.com Inhibition of this enzyme can disrupt fungal metabolism and hinder its growth. Studies have shown that various cinnamic acid derivatives can effectively inhibit CYP53A15 from the sorghum pathogen Cochliobolus lunatus. nih.govsemanticscholar.org
The lipophilicity of cinnamic acid derivatives, which is influenced by the nature of their ester or ether groups, plays a significant role in their antifungal activity. mdpi.comnih.govmdpi.com An increase in the length of the alkyl chain in cinnamic acid esters has been shown to correlate with increased antifungal action, likely due to enhanced penetration of the fungal cell membrane. mdpi.com For example, butyl cinnamate demonstrated greater antifungal activity than methyl or ethyl cinnamate, suggesting that the longer alkyl chain of p-(hexyloxy)cinnamic acid could contribute to potent antifungal effects. mdpi.com
The interaction of these compounds with the fungal cell membrane can lead to its disruption and interference with vital processes. Some cinnamic acid derivatives have been found to directly interact with ergosterol, a key component of the fungal plasma membrane, and to affect the integrity of the cell wall. mdpi.com
The following interactive data table provides a summary of the antifungal activity of various cinnamic acid esters against different plant pathogenic fungi, as reported in the scientific literature.
| Compound | Target Fungi | Antifungal Activity (MIC/EC50) |
| Methyl Cinnamate | Candida spp. | MIC = 789.19 μM mdpi.com |
| Ethyl Cinnamate | Candida spp. | MIC = 726.36 μM mdpi.com |
| Propyl Cinnamate | Candida spp. | MIC = 672.83 μM mdpi.com |
| Butyl Cinnamate | Candida spp. | MIC = 626.62 μM mdpi.com |
| Isopropyl 4-hydroxycinnamate | Pythium sp. | Effective at 10 ppm nih.gov |
| Butyl 4-hydroxycinnamate | Pythium sp. | Effective at 10 ppm nih.gov |
It is important to note that while these findings for related compounds are informative, dedicated research on p-(hexyloxy)cinnamic acid is necessary to definitively determine its specific role in modulating fungal enzyme activities and its potential as an antifungal agent.
Q & A
Q. What are the optimal synthetic routes for p-(Hexyloxy)cinnamic acid, and how do reaction conditions influence yield?
The Perkin condensation reaction is a foundational method for synthesizing cinnamic acid derivatives. For p-(Hexyloxy)cinnamic acid, start with hexyloxy-substituted benzaldehyde and acetic anhydride, using sodium acetate as a catalyst. Reaction conditions (e.g., 150–170°C for 4–6 hours) must balance steric hindrance from the hexyloxy group with reactivity. Yield optimization may require microwave-assisted synthesis (e.g., 960 W for 4 minutes, as in ferulic acid synthesis) to enhance reaction efficiency .
Q. Which analytical techniques are most effective for characterizing p-(Hexyloxy)cinnamic acid?
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity.
- HPLC-MS for quantifying trace impurities and verifying molecular weight.
- Inelastic Neutron Scattering (INS) to study vibrational modes, particularly for hydrogen-bonding interactions in crystalline forms .
- Melting point analysis (expected range: 170–175°C based on analogous methoxy derivatives) .
Q. How does the hexyloxy substituent influence the compound’s solubility and stability?
The hexyloxy group enhances lipophilicity, improving solubility in organic solvents (e.g., ethanol, DMSO) but reducing aqueous solubility. Stability studies should assess photodegradation under UV light (common in cinnamic acid derivatives) and oxidative degradation in biological matrices. Store in dark, anhydrous conditions at room temperature .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the structure-activity relationship (SAR) of p-(Hexyloxy)cinnamic acid derivatives?
- Systematic substitution : Compare antiplatelet or antioxidant activity with analogs (e.g., methoxy, hydroxy, or shorter alkoxy chains).
- Dose-response studies : Use ED30 values (e.g., 1.3–1.7 mg/kg BW in murine models) to quantify potency .
- Molecular docking : Map interactions with targets like cyclooxygenase-1 (COX-1) to rationalize substituent effects.
Q. How can researchers resolve contradictions in biological activity data between p-(Hexyloxy)cinnamic acid and its analogs?
- Control for metabolic stability : Assess whether the hexyloxy group undergoes enzymatic hydrolysis in vivo, altering bioavailability.
- Standardize assays : Use identical thrombosis models (e.g., murine tail-vein occlusion) and measurement endpoints (e.g., clot length, time to occlusion) .
- Cross-validate results : Compare data across multiple analytical platforms (e.g., LC-MS for metabolite profiling) .
Q. What methodologies are critical for assessing the compound’s stability in formulation studies?
- Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and UV light (320–400 nm) over 4–12 weeks.
- Degradation product identification : Use LC-QTOF-MS to detect and quantify byproducts like p-hydroxycinnamic acid (via O-dealkylation) .
- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
